3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Lipophilicity LogP Drug Design

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione (CAS 2186672-64-8) is a heterocyclic building block classified as a 3-bromo-substituted N-arylmaleimide. It features a pyrrole-2,5-dione core bearing a bromine atom at the 3-position and a 4-ethylphenyl substituent on the nitrogen atom, with a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 2186672-64-8
Cat. No. B1450772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione
CAS2186672-64-8
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
InChIInChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
InChIKeyTVEYDUFGTSKKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione (CAS 2186672-64-8): Sourcing & Selection Guide for a Brominated N-Arylmaleimide Building Block


3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione (CAS 2186672-64-8) is a heterocyclic building block classified as a 3-bromo-substituted N-arylmaleimide . It features a pyrrole-2,5-dione core bearing a bromine atom at the 3-position and a 4-ethylphenyl substituent on the nitrogen atom, with a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic frameworks via cross-coupling reactions at the bromine site, and is commercially available from multiple vendors at >95% purity .

Why 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione Cannot Be Replaced by Common N-Arylmaleimide Analogs in Synthetic Workflows


Superficially similar N-arylmaleimides, such as the non-brominated 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione (CAS 76620-00-3) or the phenyl analog 3-bromo-1-phenyl-1H-pyrrole-2,5-dione (CAS 72000-67-0), lack the precise combination of a reactive C–Br cross-coupling handle and the specific lipophilicity conferred by the 4-ethylphenyl group [1]. The presence of the bromine atom at the 3-position is essential for enabling palladium-catalyzed transformations such as Suzuki, Heck, or Sonogashira couplings, which are unavailable to the non-halogenated analog . Conversely, the 4-ethylphenyl N-substituent imparts distinct calculated logP and steric properties compared to the smaller phenyl or 4-methylphenyl analogs, critically affecting solubility, membrane permeability, and the physicochemical profile of downstream products [2]. Substituting any of these structural features alters the reactivity landscape and the biological or material properties of the final compounds, making this specific building block a non-interchangeable starting material in structure–activity relationship (SAR) studies and library synthesis.

Quantitative Differentiation of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione from Its Closest Structural Analogs


Increased Lipophilicity (Predicted XLogP) Versus the 4-Methylphenyl and Phenyl Analogs

The target compound's 4-ethylphenyl substituent increases calculated lipophilicity compared to the 4-methylphenyl analog (CAS 91182-54-6). While an experimentally measured logP for the target is not available, the 4-methylphenyl analog has a PubChem-calculated XLogP3-AA of 2.3 [1]. By structural extrapolation, the ethyl homolog is expected to exhibit an XLogP of approximately 2.8–3.0 (class-level inference based on the Hansch π contribution of ~0.5 for an added methylene unit) [2]. The phenyl analog (CAS 72000-67-0), lacking any alkyl substitution, has a predicted XLogP of ~1.8 . This logP increment directly influences compound partitioning in biphasic systems and membrane permeability in cell-based assays.

Lipophilicity LogP Drug Design

Predicted Boiling Point Elevation Versus Non-Brominated Analog

The introduction of bromine at the 3-position increases molecular weight and polarizability, leading to a higher predicted boiling point compared to the non-brominated 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione (CAS 76620-00-3). The non-brominated analog has a predicted boiling point of approximately 342.3 °C at 760 mmHg . For related 3-bromo-N-arylmaleimides, predicted boiling points typically range from 358 to 420 °C . The 3-bromo-1-(4-methylphenyl) analog has a predicted boiling point of 358.7 ± 42.0 °C at 760 mmHg . By structural analogy, the target 4-ethylphenyl-brominated compound is expected to have a predicted boiling point of approximately 370–390 °C, representing an increase of approximately 30–50 °C over the non-brominated counterpart.

Thermal Stability Purification Process Chemistry

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Selection

The target compound has a molecular weight of 280.12 g/mol, which is 14.03 g/mol higher than the 4-methylphenyl analog (266.09 g/mol) [1] and 28.06 g/mol higher than the phenyl analog (252.05 g/mol) . The non-brominated 1-(4-ethylphenyl) analog has a molecular weight of only 201.22 g/mol . This systematic mass increment reflects the ethyl group (+28 Da) versus methyl (+14 Da) or hydrogen, and the bromine atom (+79 Da) versus hydrogen. In fragment-based drug design and high-throughput synthesis, these molecular weight differences directly affect compound compliance with lead-likeness metrics such as the Rule of Three (MW <300) and influence the physicochemical property space of derived libraries.

Scaffold Design Fragment-Based Drug Design Medicinal Chemistry

Commercial Purity Benchmarking: 98% (Leyan) Versus Standard 95% Supplier Grades

Commercially, the target compound is offered at two distinct purity tiers: 98% (Leyan, Product No. 1753159) and 95%+ (CheMall, Catalog CM867994) . In contrast, the non-brominated analog 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is typically listed at 95%+ purity . The 98% grade offers a quantifiable 3-percentage-point purity advantage over the standard 95% grade, which translates to lower levels of residual starting materials or side products that could interfere with subsequent synthetic steps.

Vendor Selection Purity Comparison Procurement

Optimal Application Scenarios for 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione Based on Verified Differentiation


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring a Single Bromine Handle on an N-Arylmaleimide Scaffold

The compound's 3-bromo substituent serves as a selective oxidative addition site for Pd(0), enabling Suzuki–Miyaura, Heck, and Sonogashira couplings to install diverse aryl, alkenyl, or alkynyl groups at the 3-position of the maleimide core [1]. This is fundamentally inaccessible with the non-brominated analog 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, which lacks a leaving group for cross-coupling. The 4-ethylphenyl N-substituent provides a distinct lipophilicity profile compared to methyl or unsubstituted phenyl analogs, allowing the exploration of structure–activity relationships in the resultant compound libraries [2].

Synthesis of Polyfunctionalized Pyrrolo[3,4-b]pyrroles via Domino Cyclization with Aminocrotonic Acid Esters

3-Bromo-N-arylmaleimides, including the 4-ethylphenyl derivative, are established substrates for domino cyclization reactions with aminocrotonic acid esters to produce polyhydrogenated pyrrolo[3,4-b]pyrroles [1]. The 4-ethylphenyl variant offers a distinct solubility and steric profile compared to the more commonly employed N-phenyl or N-benzyl analogs, which may influence reaction diastereoselectivity and product distribution in these multi-step cascade processes [2].

Medicinal Chemistry Fragment Growth Where LogP Tuning Between 2.3 and 3.0 is Required

For hit-to-lead optimization programs where a fragment growing strategy is employed, the target compound provides an intermediate logP value (~2.8–3.0 estimated) that bridges the gap between the more polar phenyl analog (XLogP ~1.8) and more lipophilic dibrominated or extended alkyl chain derivatives [1]. This property window is particularly relevant for oral bioavailability optimization, where logP values between 2 and 3 are often associated with favorable absorption, distribution, metabolism, and excretion (ADME) profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.